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Compound of Interest

Compound Name: GW779439X

Cat. No.: B1672478

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW779439X is a potent small molecule inhibitor with a pyrazolopyridazine core structure.
Initially investigated as a cyclin-dependent kinase inhibitor, it has garnered significant interest
for its dual activity as an antibiotic adjuvant against resistant bacteria and as an anti-cancer
agent. This technical guide provides an in-depth overview of the chemical properties, a detailed
synthesis protocol, and the key signaling pathways modulated by GW779439X.

Chemical Properties

GW779439X is a white to light brown solid. Its core structure is a pyrazolo[1,5-b]pyridazine
moiety linked to a substituted phenyl ring.
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Property Value Reference

N-[4-(4-Methylpiperazin-1-

1)-3-(trifluoromethyl)phenyl]-4-
IUPAC Name yh-3 .y)p. 4 [1]

pyrazolo[1,5-b]pyridazin-3-

ylpyrimidin-2-amine

Synonyms GW-779439X, NSC756341 [1]
CAS Number 551919-98-3 [1][2]
Molecular Formula C22H21F3N8 [1][2]
Molecular Weight 454.45 g/mol [2]
Appearance Solid, white to light brown [2]
Solubility Soluble in DMSO (10 mM) [3]
FC(F)
SMILES (F)clcce(nc2ncee(c3cn4ncecdc [2]
3)n2)cccIN1CCN(C)CC1

Synthesis of GW779439X

The synthesis of GW779439X involves a multi-step process culminating in the coupling of a
pyrazolopyridazine intermediate with a substituted aniline. The general synthetic scheme is
depicted below.[4]

Synthetic Workflow
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Caption: Synthetic workflow for GW779439X.

Detailed Experimental Protocol

The following is a representative experimental protocol for the final step of the synthesis of
GW779439X, based on the general procedure described in the literature.[4]

Step c¢: Synthesis of N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-
b]pyridazin-3-ylpyrimidin-2-amine (GW779439X)

e To a solution of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (1.0 equivalent) in sec-
butanol (0.05 M), add 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline (1.3 equivalents).

e Add trifluoroacetic acid (TFA) (3.7 M) to the mixture.
o Heat the reaction mixture to 100 °C and stir for 18 hours.
e Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

» Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.
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» Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of dichloromethane and methanol) to afford GW779439X.

o Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm
its identity and purity.

Signaling Pathways and Mechanism of Action

GW779439X exerts its biological effects by targeting key protein kinases in both bacteria and
human cells.

Inhibition of Stkl in Staphylococcus aureus

In methicillin-resistant Staphylococcus aureus (MRSA), GW779439X inhibits the
serine/threonine kinase Stk1.[4][5][6] Stk1 is a transmembrane protein that plays a crucial role
in cell wall metabolism and resistance to B-lactam antibiotics.[5] Inhibition of Stk1 by
GW779439X sensitizes MRSA to (B-lactams.[4][6] One of the downstream effects of Stk1l
signaling is the modulation of the GraSR two-component system, which regulates the D-
alanylation of teichoic acids in the bacterial cell wall.[1] By inhibiting Stk1, GW779439X likely
disrupts this process, leading to increased susceptibility to cell wall-targeting antibiotics.
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Caption: GW779439X inhibits Stk1, disrupting cell wall modification.

Inhibition of Aurora Kinase A (AURKA) and Induction of
Apoptosis

In human cells, GW779439X is an inhibitor of Aurora kinase A (AURKA), a serine/threonine
kinase that plays a critical role in mitotic progression.[1] Overexpression of AURKA is common
in many cancers and is associated with poor prognosis. By inhibiting AURKA, GW779439X can
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disrupt mitosis and induce apoptosis.[1] One of the key mechanisms by which AURKA
promotes cell survival is through the phosphorylation and subsequent degradation of the tumor
suppressor protein p53. Inhibition of AURKA by GW779439X can lead to the stabilization of
p53, which in turn can activate the transcription of pro-apoptotic genes, ultimately leading to
programmed cell death via the caspase cascade.[1]
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Caption: GW779439X inhibits AURKA, leading to apoptosis.
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Key Experimental Protocols
In Vitro Stkl Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of GW779439X against the S. aureus
Stk1 kinase.

e Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the Stk1
kinase domain, a substrate (e.g., myelin basic protein), and varying concentrations of
GW779439X in a suitable buffer (e.g., 10 mM Tris pH 7.4, 150 mM NacCl, 50 uM MnCI2).

« Initiation: Start the kinase reaction by adding a mixture of ATP and [y-32P]ATP.
 Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
o Termination: Stop the reaction by adding SDS-PAGE loading buffer.

e Analysis: Separate the reaction products by SDS-PAGE.

 Visualization: Dry the gel and visualize the phosphorylated substrate by autoradiography.

e Quantification: Quantify the band intensities to determine the extent of inhibition at different
concentrations of GW779439X and calculate the IC50 value.

Conclusion

GW779439X is a versatile molecule with significant potential in both infectious disease and
oncology research. Its well-defined chemical properties and synthetic accessibility make it a
valuable tool for further investigation. The elucidation of its mechanisms of action against both
bacterial and human kinases provides a solid foundation for the rational design of next-
generation inhibitors with improved potency and selectivity. This guide serves as a
comprehensive resource for researchers aiming to explore the full therapeutic potential of
GW779439X and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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